1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Overview
Description
1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a 2,4-dimethylbenzoyl group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2,4-Dimethylbenzoyl Group: This step involves the acylation of the piperidine ring using 2,4-dimethylbenzoyl chloride under basic conditions.
Attachment of the Pyridin-2-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
- 1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- 1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Uniqueness: 1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its binding affinity and selectivity towards molecular targets compared to its analogs.
Properties
IUPAC Name |
1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-19-6-7-24(20(2)17-19)26(32)30-15-10-23(11-16-30)29-13-8-21(9-14-29)25(31)28-18-22-5-3-4-12-27-22/h3-7,12,17,21,23H,8-11,13-16,18H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIJPUYWWYMAGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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